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Abstract
Mutations in the Centrosomal Protein 120 (CEP120) gene are linked to a spectrum of

autosomal recessive ciliopathies, severe genetic disorders characterized by defects in the

formation or function of primary cilia. This guide provides a comprehensive technical overview

of the genetic disorders associated with CEP120 mutations, focusing on the molecular basis of

these diseases, the resulting clinical phenotypes, and the experimental methodologies used to

study them. Biallelic mutations in CEP120 are primarily associated with Joubert syndrome (JS)

and Jeune asphyxiating thoracic dystrophy (JATD), with phenotypic overlap observed with

other ciliopathies such as Meckel-Gruber syndrome (MKS) and oral-facial-digital syndrome

(OFD). CEP120 is a key regulator of centriole duplication and elongation, processes essential

for the formation of basal bodies and, consequently, primary cilia. Disruption of CEP120

function leads to defects in ciliogenesis, resulting in the multisystemic disorders observed in

patients. This document summarizes quantitative clinical and cellular data, details key

experimental protocols, and provides visual representations of the relevant signaling pathways

to serve as a resource for researchers and professionals in the field.
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Introduction to CEP120 and Associated Ciliopathies
CEP120 is a 120 kDa centrosomal protein crucial for centriole biogenesis.[1] It plays a pivotal

role in centriole duplication, assembly, elongation, and maturation.[2] The proper formation of

centrioles is a prerequisite for the assembly of primary cilia, microtubule-based organelles that

act as cellular antennae, sensing and transducing extracellular signals.[3] Ciliopathies are a

group of clinically and genetically heterogeneous disorders resulting from dysfunctional cilia.[4]

Biallelic mutations in the CEP120 gene have been identified as the cause of a range of

ciliopathy phenotypes, most notably Joubert syndrome and Jeune asphyxiating thoracic

dystrophy.[4][5] Joubert syndrome is a neurodevelopmental disorder characterized by a

distinctive "molar tooth sign" on brain imaging, hypotonia, developmental delay, and abnormal

breathing patterns.[6] Jeune asphyxiating thoracic dystrophy is a skeletal ciliopathy

characterized by a small, narrow thorax, short ribs, and shortened limbs, often leading to

respiratory insufficiency in infancy.[5][7] There is considerable phenotypic overlap, and some

patients present with features of multiple ciliopathies, including Meckel-Gruber syndrome and

oral-facial-digital syndrome.[4] The lack of a clear genotype-phenotype correlation highlights

the complexity of these disorders.[8]

Molecular Biology of CEP120
CEP120 localizes to the daughter centriole in cycling cells and is essential for the recruitment

of other key proteins involved in centriole assembly and ciliogenesis.[9] It interacts with several

other centrosomal proteins, including C2 calcium-dependent domain containing 3 (C2CD3) and

TALPID3, to regulate the assembly of distal and subdistal appendages on the mother centriole,

which are critical for cilia formation.[2][10] Mutations in CEP120 can destabilize the protein,

leading to reduced cellular and centrosomal levels of CEP120.[3] This, in turn, impairs the

recruitment of distal centriole markers and ultimately disrupts ciliogenesis.[3]

Data Presentation: Clinical and Cellular Phenotypes
The following tables summarize the quantitative data from published studies on patients with

CEP120 mutations and the associated cellular phenotypes.

Table 1: Clinical Phenotypes in Patients with CEP120
Mutations
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Phenotype
Joubert
Syndrome (JS)
Cohort

Jeune
Asphyxiating
Thoracic
Dystrophy
(JATD) Cohort

Overlapping
Ciliopathy
Phenotypes
(MKS, OFD,
etc.)

Reference

Number of

Probands
4 4 2 [4][5]

Molar Tooth Sign 4/4 (100%)
Not typically

reported

1/2 (fetus with

TCDOE)
[4]

Hypotonia 4/4 (100%) N/A 2/2 (fetuses) [4]

Developmental

Delay
4/4 (100%) N/A 2/2 (fetuses) [4]

Ataxia 2/4 (50%) N/A N/A [4]

Abnormal Ocular

Movements
1/4 (25%) N/A N/A [4]

Narrow

Thorax/Short

Ribs

0/4 4/4 (100%) 2/2 (100%) [4][5]

Polydactyly 0/4 Variable 1/2 (50%) [4][5]

Renal

Involvement
0/4 Variable

1/2 (cystic

dysplastic

kidneys)

[4][5]

Liver

Involvement
0/4 Variable

Data not

available
[4][5]

N/A: Not Applicable or Not Reported

Table 2: Cellular Phenotypes Associated with CEP120
Mutations
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Cellular
Phenotype

Cell Type
CEP120
Mutation

Quantitative
Finding

Reference

Cilium Number
Patient

Fibroblasts

p.Ala199Pro

(homozygous)

Marked reduction

in the number of

ciliated cells

compared to

control.

[5]

Centrosome

Number

Patient

Fibroblasts

p.Ala199Pro

(homozygous)

~50% of cells

showed an

abnormal

number of

centrosomes

(>1).

[11]

CEP120 Protein

Levels

RPE-1 cells

(CRISPR)

p.Val194Ala

(homozygous)

~40% reduction

in centrosomal

CEP120 levels.

[3]

CEP120 Protein

Levels

RPE-1 cells

(CRISPR)

p.Ala199Pro

(homozygous)

~30% reduction

in centrosomal

CEP120 levels.

[3]

TALPID3

Recruitment

RPE-1 cells

(CRISPR)

p.Val194Ala &

p.Ala199Pro

Significant

reduction in

centrosomal

TALPID3 levels.

[3]

Centriole

Elongation

CEP120 KO

RPE-1 cells
N/A (Knockout)

Significantly

shorter

centrioles.

[12]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of

CEP120-related disorders.

Whole-Exome Sequencing (WES) and Data Analysis
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Objective: To identify pathogenic mutations in the CEP120 gene in patients with ciliopathies.

Protocol:

DNA Extraction: Extract genomic DNA from peripheral blood leukocytes of the patient and

family members using a standard DNA extraction kit (e.g., DNeasy Blood & Tissue Kit,

Qiagen).

Library Preparation: Prepare sequencing libraries from 1-3 µg of genomic DNA. Fragment

DNA to an average size of 150-200 bp. Ligate adapters to the DNA fragments.

Exome Capture: Enrich for the exonic regions of the genome using a commercially available

exome capture kit (e.g., Agilent SureSelect Human All Exon).

Sequencing: Sequence the captured DNA fragments on a high-throughput sequencing

platform (e.g., Illumina HiSeq) to generate paired-end reads.

Data Analysis Pipeline:

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

Alignment: Align the reads to the human reference genome (e.g., hg19/GRCh37) using an

aligner such as BWA.

Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions

(indels) using a variant caller like GATK.

Annotation: Annotate the identified variants with information from databases such as

dbSNP, 1000 Genomes Project, ExAC/gnomAD, and ClinVar. Predict the functional impact

of variants using tools like SIFT and PolyPhen-2.

Filtering: Filter variants based on their frequency in the general population (e.g., MAF <

0.01), predicted pathogenicity, and inheritance pattern (autosomal recessive). Prioritize

variants in known ciliopathy-associated genes.

Sanger Sequencing: Validate the candidate pathogenic variants in the patient and confirm

segregation in the family by Sanger sequencing.
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Immunofluorescence Staining of Cilia and Centrosomes
Objective: To visualize and quantify cilia and centrosomes in patient-derived fibroblasts or

CRISPR-edited cell lines.

Protocol:

Cell Culture: Culture human fibroblasts or RPE-1 cells on glass coverslips. To induce

ciliogenesis, serum-starve the cells for 24-48 hours upon reaching confluence.

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room

temperature, or with ice-cold methanol for 10 minutes at -20°C.

Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS

for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer

(e.g., 5% goat serum and 1% BSA in PBS) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking

buffer overnight at 4°C.

For cilia: anti-acetylated α-tubulin (e.g., mouse monoclonal, 1:1000).

For basal bodies/centrosomes: anti-gamma-tubulin (e.g., rabbit polyclonal, 1:1000) or anti-

pericentrin.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary

antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594)

diluted in blocking buffer for 1 hour at room temperature, protected from light.

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the

coverslips on glass slides using an antifade mounting medium.

Imaging: Acquire images using a confocal or fluorescence microscope. For quantitative

analysis, capture Z-stacks of the cells.
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Quantification: Analyze the images using software like ImageJ/Fiji. Count the percentage of

ciliated cells and the number of centrosomes per cell in at least 100 cells per condition.

Co-immunoprecipitation (Co-IP)
Objective: To investigate the interaction between CEP120 and its binding partners.

Protocol:

Cell Lysis: Lyse cells transiently or stably expressing tagged proteins (e.g., MYC-CEP120

and GFP-TALPID3) in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and

protease/phosphatase inhibitors).

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1

hour at 4°C to reduce non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait"

protein (e.g., anti-MYC antibody) overnight at 4°C with gentle rotation.

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and

incubate for 2-4 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis

buffer to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF

membrane, and probe with antibodies against the "bait" (e.g., anti-MYC) and "prey" (e.g.,

anti-GFP) proteins to detect the interaction.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows related to CEP120 function and the study of its

mutations.

CEP120 in Centriole Biogenesis and Ciliogenesis
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Caption: CEP120 signaling in centriole biogenesis and ciliogenesis.

Experimental Workflow for Investigating CEP120
Mutations
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Caption: Workflow for studying CEP120 mutations.

Conclusion
Mutations in CEP120 are a significant cause of a spectrum of severe ciliopathies, including

Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The underlying pathology stems

from the critical role of CEP120 in centriole biogenesis and subsequent ciliogenesis.
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Understanding the precise molecular mechanisms by which different CEP120 mutations lead to

a range of clinical severities remains an active area of research. The experimental approaches

detailed in this guide provide a framework for investigating the functional consequences of

these mutations, which is essential for developing diagnostic tools and potential therapeutic

strategies for these devastating disorders. Further research into the CEP120 interactome and

its role in signaling pathways will be crucial for unraveling the complexities of CEP120-related

ciliopathies and for the development of targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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